molecular formula C9H8N2 B1265446 7-Aminoquinoline CAS No. 580-19-8

7-Aminoquinoline

Cat. No.: B1265446
CAS No.: 580-19-8
M. Wt: 144.17 g/mol
InChI Key: RZAUIOKDXQWSQE-UHFFFAOYSA-N
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Description

7-Aminoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, with an amino group attached to the seventh position of the quinoline structure. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in medicinal chemistry.

Scientific Research Applications

7-Aminoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a fluorescent probe for studying biological systems, particularly in imaging applications.

    Medicine: this compound derivatives are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

7-Aminoquinoline, also known as quinolin-7-amine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, as it is responsible for the conversion of toxic heme to non-toxic hemazoin .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme within the parasite, leading to its death . It’s also suggested that this compound may generate reactive oxygen species or interfere with the electron transport in the parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, this compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite . It’s also suggested that this compound may affect the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers .

Pharmacokinetics

The pharmacokinetics of this compound derivatives like Primaquine have been studied. After oral administration, these compounds are absorbed and distributed throughout the body . They are metabolized in the liver, and the metabolites are excreted primarily in the urine . The pharmacokinetic properties of this compound can influence its bioavailability and therapeutic efficacy .

Result of Action

The primary result of this compound’s action is the death of the malaria parasite. By inhibiting heme polymerase and disrupting the heme detoxification pathway, this compound causes the accumulation of toxic heme within the parasite, leading to its death . This makes this compound an effective antimalarial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of this compound .

Safety and Hazards

7-Aminoquinoline causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are opportunities for the development of synthetic biotics as treatment for human diseases . Synthetic biology as a discipline will have a tremendous impact on global health across diagnostics, vaccines and therapeutics over the coming decades .

Biochemical Analysis

Biochemical Properties

7-Aminoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit dihydrofolate reductase and N-myristoyl transferase, which are crucial for the survival of certain pathogens . These interactions are primarily inhibitory, preventing the normal function of these enzymes and leading to the death of the pathogen.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate bacterial metabolism and fitness, leading to the elimination of certain microbial populations . This modulation can affect the overall health and viability of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function. For example, it inhibits DNA gyrase and Topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the synthesis of DNA and RNA, leading to the death of the pathogen. Additionally, this compound can become protonated and trapped in acidic compartments, further disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound derivatives can maintain their antimicrobial activity over extended periods, although their effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit pathogen growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These adverse effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase . These interactions lead to the formation of various metabolites, some of which are active and contribute to the compound’s biological effects. The metabolic pathways of this compound can influence its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, facilitating its distribution to various tissues, including the liver, spleen, and kidneys . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the target sites.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the Golgi apparatus, where it interacts with specific proteins and enzymes, further influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline can be achieved through several methods. One common approach involves the reduction of 7-nitroquinoline using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the catalytic hydrogenation of 7-nitroquinoline using palladium on carbon as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction conditions to ensure efficient conversion of 7-nitroquinoline to this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-7,8-dione.

    Reduction: The nitro group in 7-nitroquinoline can be reduced to form this compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl quinolines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinoline-7,8-dione.

    Reduction: this compound.

    Substitution: N-alkyl or N-acyl quinoline derivatives.

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Amodiaquine: Another antimalarial agent with a 4-aminoquinoline structure.

    Primaquine: An antimalarial drug used to prevent relapse of malaria.

Comparison: 7-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike chloroquine and amodiaquine, which are primarily used for their antimalarial properties, this compound and its derivatives have broader applications, including antibacterial and anticancer activities. Additionally, its use as a fluorescent probe in biological imaging sets it apart from other quinoline derivatives.

Properties

IUPAC Name

quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUIOKDXQWSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206728
Record name 7-Aminoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

580-19-8
Record name 7-Aminoquinoline
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Record name 7-Aminoquinoline
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Synthesis routes and methods I

Procedure details

A mixture of 7-nitroquinoline (D54) (0.65 g, 3.71 mmol) and 10% palladium on charcoal (65 mg, 54% water) in methanol (20 ml) was hydrogenated at 1 atm. and ambient temperature for until complete by tlc. The catalyst was filtered off and washed with further methanol. The combined filtrated and washings were concentrated in vacuo to give the title compound as a brown solid (0.53 g). 1H NMR (400 MHz, CDCl3) δ (ppm): 8.75 (dd, 1H), 7.98 (dd, 1H), 7.62 (d, 1H), 7.21 (d, 1H), 7.14 (dd, 1H), 6.99 (dd, 1H), 4.07 (br, 2H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-nitroquinoline (0.30 g, 0.0017 mol; Specs, Inc.), 10% Pd—C (50 mg), and MeOH (20 mL) was stirred under H2 (1 atm) for 2 h. The mixture was filtered and the filtrate was concentrated to give a yellow solid (235 mg, 95%). LC-MS: 0.33 min, 145.1 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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